molecular formula C16H17NO4S3 B2378114 5-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide CAS No. 2310143-39-4

5-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide

Cat. No.: B2378114
CAS No.: 2310143-39-4
M. Wt: 383.5
InChI Key: VETSPNHUTGQVTG-UHFFFAOYSA-N
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Description

5-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and pressure, are critical factors in the industrial synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophenes .

Scientific Research Applications

5-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

5-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide is unique due to its specific substitution pattern and the presence of both thiophene and furan rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S3/c1-2-11-5-8-16(23-11)24(19,20)17-10-12(18)13-6-7-14(21-13)15-4-3-9-22-15/h3-9,12,17-18H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETSPNHUTGQVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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